4-((2,5-Dimethylbenzyl)thio)quinazoline
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Overview
Description
4-((2,5-Dimethylbenzyl)thio)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a quinazoline core with a 2,5-dimethylbenzylthio substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 4-((2,5-Dimethylbenzyl)thio)quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Metal catalysts, such as palladium or copper, are used to facilitate the formation of the quinazoline core.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Industrial Production Methods
Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used for industrial production of this compound may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethylbenzyl)thio)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Quinazoline derivatives are known for their therapeutic potential, and 4-((2,5-Dimethylbenzyl)thio)quinazoline may be investigated for its medicinal properties.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethylbenzyl)thio)quinazoline depends on its specific biological target. Quinazoline derivatives are known to interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA replication and transcription.
Comparison with Similar Compounds
4-((2,5-Dimethylbenzyl)thio)quinazoline can be compared with other quinazoline derivatives, such as:
4-Aminoquinazoline: Known for its anticancer properties.
4-Chloroquinazoline: Used as an intermediate in the synthesis of pharmaceuticals.
4-Methylquinazoline: Exhibits antimicrobial activity.
The unique feature of this compound is the presence of the 2,5-dimethylbenzylthio substituent, which may impart distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-7-8-13(2)14(9-12)10-20-17-15-5-3-4-6-16(15)18-11-19-17/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKFLMAJIMEESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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